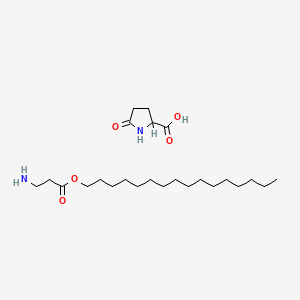
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene is a brominated aromatic compound with the molecular formula C10H8Br4O It is characterized by the presence of multiple bromine atoms attached to a benzene ring, making it a highly brominated compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene typically involves the bromination of 2-(2,3-dibromopropoxy)-5-methylbenzene. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the benzene ring. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent flow rates. This ensures the efficient and scalable production of the compound for various applications.
化学反応の分析
Types of Reactions
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
科学的研究の応用
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene has several scientific research applications, including:
Flame Retardancy: Due to its high bromine content, it is used as a flame retardant in polymers and other materials.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the effects of brominated compounds on biological systems.
作用機序
The mechanism of action of 1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. In flame retardancy applications, the bromine atoms release bromine radicals upon heating, which help to quench free radicals and inhibit the combustion process.
類似化合物との比較
Similar Compounds
5,5’-Sulfonylbis(1,3-dibromo-2-(2,3-dibromopropoxy)benzene): This compound has a similar structure but includes a sulfonyl group, which can influence its chemical properties and applications.
5,5’-(Propane-2,2-diyl)bis(1,3-dibromo-2-(2,3-dibromopropoxy)benzene): This compound features a propane-2,2-diyl linkage, providing different physical and chemical characteristics.
Uniqueness
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene is unique due to its specific substitution pattern and high bromine content, which confer distinct properties such as enhanced flame retardancy and reactivity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
77898-96-5 |
|---|---|
分子式 |
C10H10Br4O |
分子量 |
465.80 g/mol |
IUPAC名 |
1,3-dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene |
InChI |
InChI=1S/C10H10Br4O/c1-6-2-8(13)10(9(14)3-6)15-5-7(12)4-11/h2-3,7H,4-5H2,1H3 |
InChIキー |
XPMYXNJOFNBHOK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




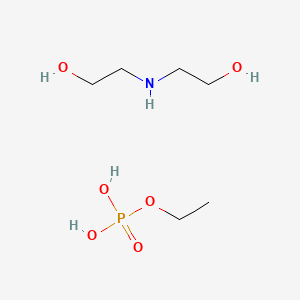
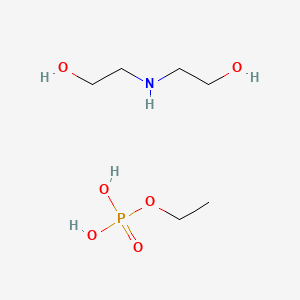

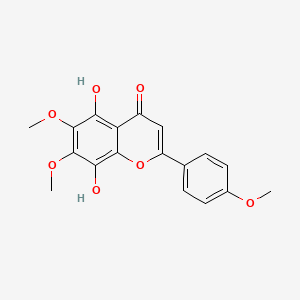
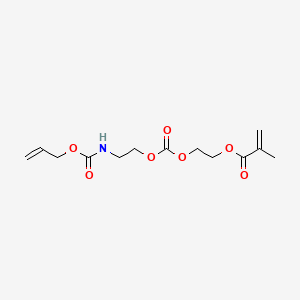
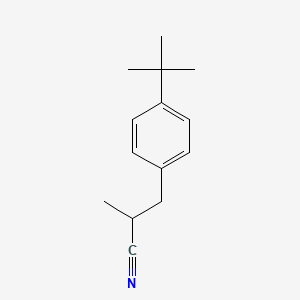
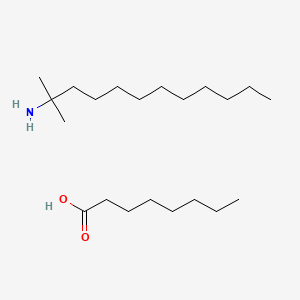
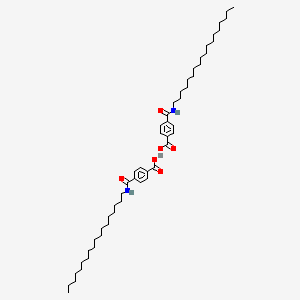
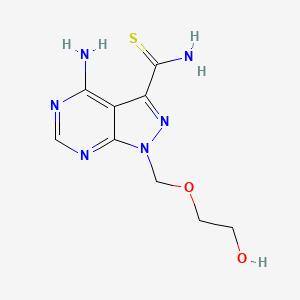
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)

